3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 899407-59-1
VCID: VC6844661
InChI: InChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
SMILES: CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN4
Molecular Weight: 326.83

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.: 899407-59-1

Cat. No.: VC6844661

Molecular Formula: C18H19ClN4

Molecular Weight: 326.83

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine - 899407-59-1

Specification

CAS No. 899407-59-1
Molecular Formula C18H19ClN4
Molecular Weight 326.83
IUPAC Name 3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
Standard InChI Key MRDLFDKOGBTWEJ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (IUPAC name: 3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine) features a pyrazolo[1,5-a]pyrimidine core fused with three distinct substituents:

  • 3-(4-Chlorophenyl): Introduces aromaticity and electron-withdrawing characteristics, enhancing binding interactions with hydrophobic protein pockets.

  • 5-Methyl group: Modulates steric hindrance and electronic density at the pyrimidine ring, influencing reactivity.

  • 7-(Piperidin-1-yl): A six-membered nitrogen-containing heterocycle that improves solubility and pharmacokinetic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₈H₁₉ClN₄
Molecular weight326.83 g/mol
IUPAC name3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl
SolubilityNot fully characterized

The tert-butyl group absent in this derivative distinguishes it from analogs like 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, which exhibits higher lipophilicity.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:

  • Core assembly: Condensation of aminopyrazole derivatives with β-diketones or equivalents under acidic conditions.

  • Substituent introduction:

    • Suzuki-Miyaura coupling for aryl group incorporation (e.g., 4-chlorophenyl).

    • Nucleophilic substitution at position 7 using piperidine.

  • Methylation: Introduction of the 5-methyl group via alkylating agents such as methyl iodide.

Industrial Scalability

Industrial production emphasizes continuous flow synthesis to enhance yield and purity. For example, microreactor systems enable precise temperature control during cyclization, reducing side reactions.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary screens indicate broad-spectrum activity:

  • Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Fungal pathogens: Moderate inhibition of Candida albicans (MIC: 32 µg/mL).

Neurological Applications

The piperidine moiety suggests neuroprotective potential via:

  • Dopamine receptor modulation: Partial agonism at D₂ receptors in rodent models.

  • Acetylcholinesterase inhibition: 30% inhibition at 10 µM in vitro.

Comparative Analysis with Structural Analogs

Table 2: Substituent Impact on Biological Activity

Analog StructureKey ModificationBiological Effect
Piperidine at position 7Six-membered N-heterocycleEnhanced solubility and CNS penetration
Morpholine at position 7Oxygen-containing heterocycleImproved aqueous solubility
5-TrifluoromethylElectron-withdrawing groupIncreased metabolic stability

The 4-chlorophenyl group at position 3 consistently correlates with antioxidant and antimicrobial activities across analogs, while methyl groups at position 5 optimize steric compatibility with target enzymes.

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to enhance oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Identification of primary molecular targets via proteomic profiling and CRISPR screens.

  • In Vivo Toxicology: Chronic toxicity assessments in murine models to establish safety margins.

  • Formulation Development: Nanoencapsulation strategies to improve solubility and targeted delivery.

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